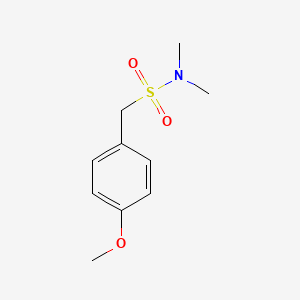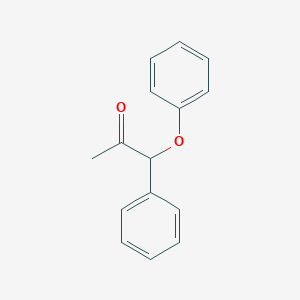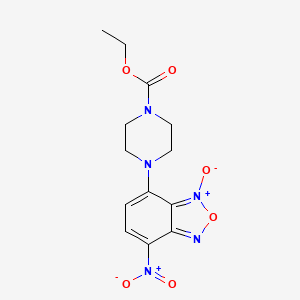
1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the reaction of 2,4-dinitrophenylhydrazine with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications, such as drug development and chemical research .
科学的研究の応用
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding nitric oxide’s role in cellular processes.
Medicine: Its anti-tumor activity makes it a candidate for cancer research and drug development.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the release of nitric oxide upon metabolism by glutathione S-transferases. Nitric oxide then exerts its effects by targeting various cellular sites, leading to post-translational modifications such as S-nitrosylation and DNA nitration. These modifications can induce apoptosis in cancer cells, making the compound a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
Norfloxacin Related Compound H: 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethyl 1-piperazinecarboxylate: Another compound with a similar piperazine moiety.
Uniqueness
7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide is unique due to its ability to release nitric oxide, which has significant biological and therapeutic implications. Its structure allows for specific interactions with cellular targets, making it a valuable compound in scientific research and drug development .
特性
CAS番号 |
61785-56-6 |
|---|---|
分子式 |
C13H15N5O6 |
分子量 |
337.29 g/mol |
IUPAC名 |
ethyl 4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15N5O6/c1-2-23-13(19)16-7-5-15(6-8-16)10-4-3-9(17(20)21)11-12(10)18(22)24-14-11/h3-4H,2,5-8H2,1H3 |
InChIキー |
WEKPPFGPFSTMIB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



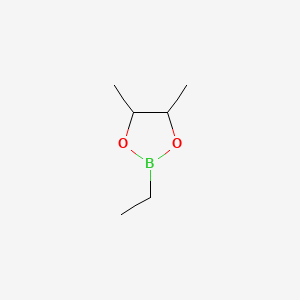
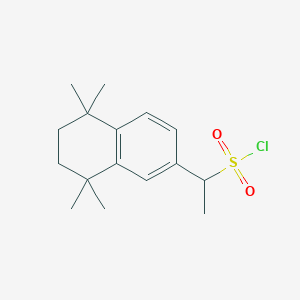
![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
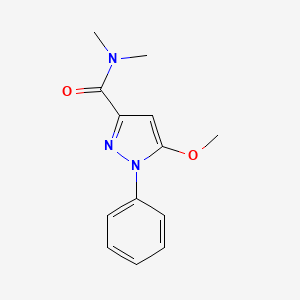

![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
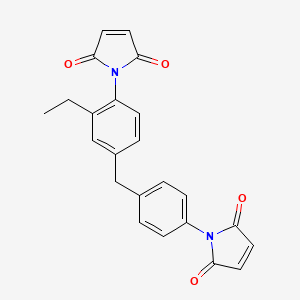
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
